4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 4-fluorobenzenesulfonyl chloride under mild conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and sulfonamide group can participate in nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form amines or thiols, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and various aromatic derivatives .
Scientific Research Applications
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Molecular docking studies have shown that the compound can interact with the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This interaction disrupts the cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide can be compared with other benzothiazole derivatives, such as:
6-fluoro-1,3-benzothiazol-2-yl)ethanamine: This compound is used as a scaffold for antimicrobial treatment and has similar biological activity.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound contains additional functional groups and rings, which may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a sulfonamide group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8F2N2O2S2 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H8F2N2O2S2/c14-8-1-4-10(5-2-8)21(18,19)17-13-16-11-6-3-9(15)7-12(11)20-13/h1-7H,(H,16,17) |
InChI Key |
HDTQLZJHHOSUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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